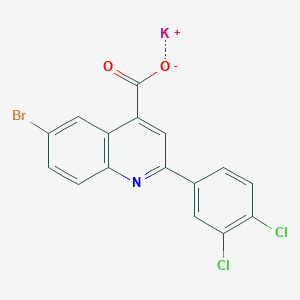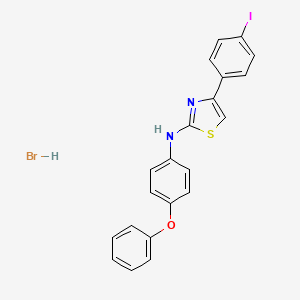
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. AKT is frequently activated in cancer cells, and its inhibition has been shown to have anti-tumor effects. GSK690693 has been extensively studied for its potential as an anti-cancer drug.
Mécanisme D'action
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide inhibits AKT kinase by binding to its ATP-binding pocket. This prevents AKT from phosphorylating downstream targets that are involved in cell survival and proliferation. 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has limited selectivity, which means that it may inhibit other kinases in addition to AKT.
Orientations Futures
There are several future directions for research on 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research is the development of more selective AKT inhibitors. This would reduce the potential for off-target effects and improve the safety of the drug. Another area of research is the development of combination therapies that include 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. This could enhance the effectiveness of the drug and reduce the potential for drug resistance. Finally, research is needed to identify biomarkers that can predict which patients are most likely to respond to 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. This would help to identify patients who are most likely to benefit from the drug and avoid exposing non-responders to unnecessary toxicity.
Méthodes De Synthèse
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a multi-step process. The first step involves the reaction of 4-bromoaniline with 4-iodobenzonitrile to produce 4-(4-iodophenyl)aniline. This compound is then reacted with 4-phenoxybenzaldehyde to produce 4-(4-iodophenyl)-N-(4-phenoxyphenyl)aniline. The final step involves the reaction of this compound with thiosemicarbazide and hydrobromic acid to produce 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide.
Applications De Recherche Scientifique
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS.BrH/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18;/h1-14H,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNERYHXNHUFYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

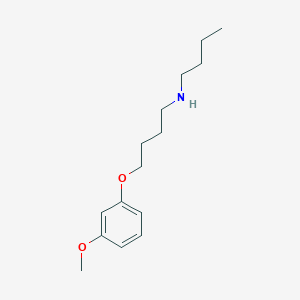
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
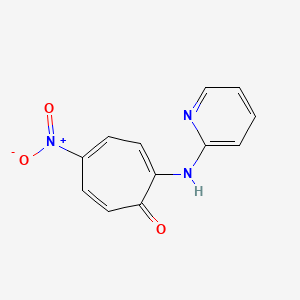
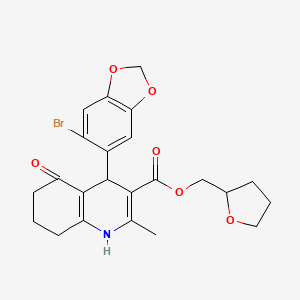
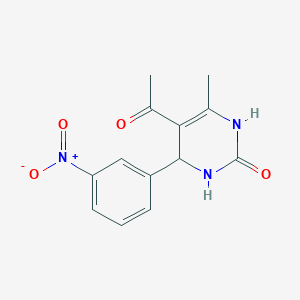
![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)
![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
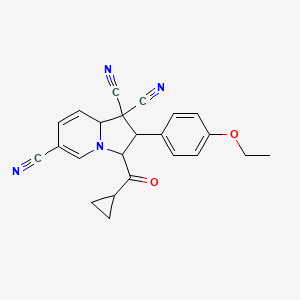
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)
